2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one
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Overview
Description
2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexa-2,5-dien-1-one core substituted with tert-butyl groups and a dimethoxyphenyl imino group, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one typically involves the condensation of 2,6-di-tert-butylphenol with 3,4-dimethoxybenzaldehyde in the presence of a base such as piperidine. The reaction is carried out in a solvent like toluene under reflux conditions. After the reaction, the product is purified through column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with cellular components involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties and used as a food preservative.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar structure with a hydroxyl group, used in various chemical applications.
Uniqueness
2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one stands out due to its imino group and dimethoxyphenyl substitution, which confer unique reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
CAS No. |
5811-28-9 |
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Molecular Formula |
C22H29NO3 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(3,4-dimethoxyphenyl)iminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H29NO3/c1-21(2,3)16-11-15(12-17(20(16)24)22(4,5)6)23-14-9-10-18(25-7)19(13-14)26-8/h9-13H,1-8H3 |
InChI Key |
OHFMRHBLNJMWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC2=CC(=C(C=C2)OC)OC)C=C(C1=O)C(C)(C)C |
Origin of Product |
United States |
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